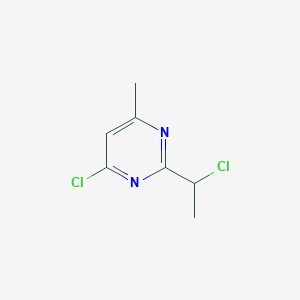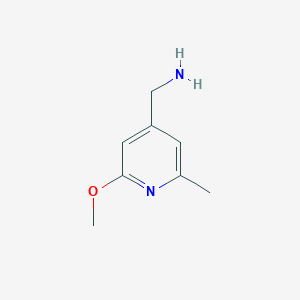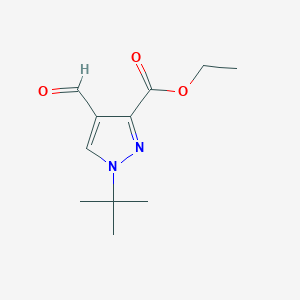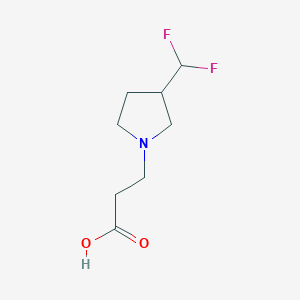
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide, more commonly known as EPC, is a small organic molecule that has been studied extensively over the past few decades due to its potential applications in various scientific fields. It is a derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom in its ring structure. EPC is a colorless, water-soluble compound with a molecular weight of 162.21 g/mol. It is a versatile compound that has been used in a number of scientific applications, including as a potent inhibitor of enzymes involved in the biosynthesis of fatty acids, as a fluorescent dye for biological imaging, and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential in treating fibrotic diseases. Novel derivatives have shown promising results in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating their potential as anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, which share a structural similarity with 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide, are known for their antimicrobial activities. This suggests that the compound could be explored for use in combating microbial infections .
Antiviral Applications
Compounds with pyrimidine and pyridine moieties have been reported to exhibit antiviral properties. This opens up research avenues for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide in the development of antiviral medications .
Antitumor Potential
The pyrimidine core is often associated with antitumor activities. There is a possibility that 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide could be used in the synthesis of compounds with applications in cancer treatment .
Pharmacological Interactions
Due to its structural complexity, this compound may interact with various biological targets, offering a wide range of pharmacological applications. It could serve as a key scaffold in the design of drugs with multiple therapeutic effects .
Chemical Biology
In chemical biology, this compound can be used to construct libraries of novel heterocyclic compounds with potential biological activities, aiding in the discovery of new drugs .
Medicinal Chemistry
As a privileged structure in medicinal chemistry, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide could be pivotal in the synthesis of diverse bioactive molecules for therapeutic applications .
Drug Discovery
The compound’s versatility makes it an excellent candidate for drug discovery programs, especially in the search for new treatments for various diseases due to its potential biological activities .
properties
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-5-3-4-6-14-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADYDAOFSKWUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)



![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)

